molecular formula C11H13BrO2 B13333675 1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one

1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one

Cat. No.: B13333675
M. Wt: 257.12 g/mol
InChI Key: LZEGYGQBUARZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one (CAS 1863890-77-0) is a brominated aromatic ketone of high interest in organic and medicinal chemistry research. With the molecular formula C11H13BrO2 and a molecular weight of 257.12, this compound serves as a versatile and critical synthetic intermediate . The structure features a bromine atom and a phenolic hydroxy group on a trimethylphenyl ring, making it a valuable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a premier method for constructing carbon-carbon bonds in biphenyl scaffolds . These biphenyl structures are fundamental backbones found in a wide range of marketed drugs and biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and various molecules with antifungal, antibacterial, and antiproliferative activities . As such, this compound provides researchers with a key building block for developing new active pharmaceutical ingredients (APIs) and for exploring structure-activity relationships in drug discovery programs. The product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(5-bromo-2-hydroxy-3,4,6-trimethylphenyl)ethanone

InChI

InChI=1S/C11H13BrO2/c1-5-6(2)11(14)9(8(4)13)7(3)10(5)12/h14H,1-4H3

InChI Key

LZEGYGQBUARZAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)C)C)Br)C

Origin of Product

United States

Preparation Methods

Bromination of Phenolic Precursors Followed by Acetylation

Method Overview:
This approach involves initial bromination of a phenolic compound bearing methyl groups, followed by acetylation to introduce the ethanone functional group.

Step-by-step Process:

  • Starting Material Selection:
    Phenolic compounds such as 6-hydroxy-2,4,5-trimethylphenol serve as suitable precursors due to their reactive hydroxyl groups and methyl substitutions that direct bromination.

  • Bromination Reaction:
    Bromine (Br₂) is added to the phenol in an acetic acid solvent under controlled temperature conditions (typically room temperature to 50°C). The hydroxyl group activates the ortho and para positions, favoring bromination at the 3-position relative to the hydroxyl group.

  • Reaction Conditions:

    • Reagents: Bromine (Br₂), acetic acid as solvent
    • Temperature: 20–50°C
    • Duration: Several hours, monitored via TLC or HPLC
  • Outcome:
    Formation of 3-bromo-6-hydroxy-2,4,5-trimethylphenol.

  • Acetylation Step:
    The brominated phenol is then reacted with acetyl chloride (CH₃COCl) in the presence of a base such as pyridine or triethylamine, leading to the formation of the corresponding ethanone derivative.

  • Purification:
    The product is purified via recrystallization or column chromatography to obtain high purity.

Advantages:

  • Utilizes commercially available reagents
  • High regioselectivity due to directing effects of hydroxyl and methyl groups

Direct Bromination of 6-Hydroxy-2,4,5-trimethylphenyl Acetate Followed by Hydrolysis

Method Overview:
This method involves bromination of a methylated phenolic acetate, followed by hydrolysis to yield the target ethanone.

Step-by-step Process:

  • Preparation of Phenolic Acetate:
    Synthesize or procure 6-hydroxy-2,4,5-trimethylphenyl acetate.

  • Bromination Reaction:
    Bromine in acetic acid or a similar solvent is added to the phenolic acetate at controlled temperatures (~0–25°C). Bromination preferentially occurs at the methyl groups ortho or para to hydroxyl groups, leading to dibrominated or brominated methyl groups.

  • Hydrolysis:
    The brominated acetate undergoes hydrolysis under basic or acidic conditions to remove the acetate group, revealing the ethanone functionality attached to the aromatic ring.

  • Purification:
    The final product is purified via recrystallization or chromatography.

Advantages:

  • Allows selective bromination at methyl groups
  • Compatible with standard laboratory conditions

Alternative Synthesis via Fries Rearrangement

Method Overview:
In some cases, brominated phenyl esters undergo Fries rearrangement to produce hydroxyacetophenone derivatives.

Process Highlights:

  • Brominated phenyl esters are heated with aluminum chloride (AlCl₃) at elevated temperatures (~120°C).
  • The rearrangement shifts the acyl group to the ortho position relative to hydroxyl groups, forming the desired ethanone derivative.

Application:
This method is particularly useful when starting from brominated phenyl esters or acetates, providing a route to selectively functionalize aromatic rings.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Major Advantages Limitations
Bromination + Acetylation Phenolic compound (e.g., 6-hydroxy-2,4,5-trimethylphenol) Bromine, Acetyl chloride Room temperature, acetic acid solvent High regioselectivity, straightforward Requires careful control of bromination
Bromination of Acetate + Hydrolysis Phenolic acetate Bromine, Hydrolysis reagents Cold bromination, mild hydrolysis Selective methyl bromination Multi-step process
Fries Rearrangement Brominated phenyl esters Aluminum chloride 120°C, solvent-free or in inert solvents Efficient for ortho-acylation Requires high temperature

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural Comparison

The compound’s structure can be compared to several analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features Reference
Target Compound C₁₂H₁₅BrO₂* ~287–295* Br (3), OH (6), CH₃ (2,4,5) High lipophilicity
1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone C₉H₉BrO₃ 245.072 Br (3), OH (2), OCH₃ (5) Methoxy vs. methyl groups
2-Bromo-1-(3-fluorophenyl)ethan-1-one C₈H₆BrFO 217.04 Br (α), F (3) Halogen diversity (Br, F)
1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethanone C₁₅H₁₃NO₂S* ~279–287* OH (4), heteroarylthio (2) Enzyme inhibitory activity

Key Observations :

  • Halogenation : Bromine at position 3 (target) vs. α-bromine in . The position of bromine affects electronic effects and steric hindrance .
  • Hydroxyl vs.
  • Methyl Groups : The 2,4,5-trimethyl substitution in the target compound likely increases lipophilicity (logP) relative to analogs with fewer methyl groups, influencing membrane permeability .
Physicochemical Properties
  • Molecular Weight : The target compound’s estimated molecular weight (~287–295) is higher than analogs in (245.072) and 15 (217.04), suggesting differences in bioavailability and synthetic complexity .
  • Solubility : The hydroxyl group may improve aqueous solubility compared to methoxy or halogen-only analogs, though trimethyl substitution could counteract this by increasing hydrophobicity .
  • LogP: Predicted to be higher than compounds like 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethanone (), which have polar thioether groups .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Bromo-6-hydroxy-2,4,5-trimethylphenyl)ethan-1-one, and how can bromination conditions be controlled?

Bromination of phenolic ketones often requires precise control of reaction parameters. For analogous brominated aryl ketones, regioselective bromination is achieved using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under inert atmospheres . Temperature modulation (0–25°C) and stoichiometric adjustments prevent over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product. For hydroxyl-protection during bromination, benzyl ether formation (using BnCl/NaH) may stabilize sensitive phenolic groups, as seen in related compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key characterization methods include:

  • NMR :
    • ¹H NMR : Look for aromatic proton signals in the δ 6.5–7.5 ppm range (substitution pattern-dependent). Methyl groups (δ 2.0–2.5 ppm) and the acetyl group (δ 2.6–3.0 ppm) confirm substitution .
    • ¹³C NMR : The carbonyl carbon (δ 200–210 ppm) and brominated aromatic carbons (δ 110–130 ppm) are critical markers.
  • IR : Strong absorption bands for C=O (~1680 cm⁻¹) and O–H (phenolic, ~3200–3500 cm⁻¹) .
  • MS : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can crystallographic data (e.g., XRD) resolve ambiguities in molecular structure, and what challenges arise during refinement?

Single-crystal X-ray diffraction (XRD) is definitive for resolving stereochemical ambiguities. For brominated aryl ketones, challenges include:

  • Crystal quality : Slow evaporation (e.g., from ethanol/water) yields diffraction-quality crystals.
  • Refinement : Use SHELXL for high-resolution data. Heavy atoms (Br) dominate scattering, requiring careful treatment of anisotropic displacement parameters. Twinning or disorder in methyl/aryl groups may necessitate constraints (e.g., ISOR, SIMU in SHELXL) .
  • Hydrogen bonding : The phenolic -OH often forms intramolecular hydrogen bonds with the ketone, influencing packing patterns .

Q. How can this compound serve as a precursor for phase-I metabolites, and what experimental designs validate metabolite formation?

Analogous brominated ketones (e.g., 1-(4-Bromo-3,5,5,6,8,8-hexamethyltetrahydronaphthalen-2-yl)ethan-1-one) are used to study cytochrome P450-mediated oxidation. Key steps:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor via LC-MS for hydroxylated or demethylated metabolites.
  • Isotopic labeling : Use deuterated analogs to trace metabolic pathways .
  • Structural confirmation : Compare synthetic reference standards with metabolite MS/MS fragmentation patterns.

Q. How should researchers handle reactive intermediates (e.g., quinone methides) during derivatization of this compound?

The phenolic group and electron-rich aromatic ring may form reactive intermediates under oxidative conditions:

  • Stabilization : Use radical scavengers (e.g., BHT) during reactions.
  • Trapping : Quinone methides can be trapped with nucleophiles (e.g., thiols) for characterization .
  • Kinetic studies : Monitor intermediates via time-resolved UV-Vis or in situ IR spectroscopy to optimize reaction quenching .

Q. How can contradictions between experimental spectral data and computational predictions be systematically addressed?

Discrepancies between DFT-calculated NMR shifts and observed data often arise from:

  • Solvent effects : Include solvent models (e.g., PCM for DMSO) in calculations.
  • Conformational flexibility : Perform molecular dynamics (MD) simulations to identify dominant conformers.
  • XRD validation : Compare experimental bond lengths/angles with DFT-optimized geometries. For example, discrepancies in methyl group orientations may require multi-conformer analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.